Thermal Stability: Neutral Tm vs. 5-Methyl-dC Elevation
An oligonucleotide fully substituted with pyrrolo-dC exhibits the same melting temperature (Tm) as an unmodified dC control oligo, maintaining identical specificity for dG base pairing [1]. In contrast, substitution with 5-methyl-2'-deoxycytidine increases Tm by as much as 0.5°C per insertion [2].
| Evidence Dimension | Duplex thermal stability (Tm) |
|---|---|
| Target Compound Data | Same Tm as unmodified dC control |
| Comparator Or Baseline | 5-methyl-2'-deoxycytidine: increases Tm by up to 0.5°C per insertion |
| Quantified Difference | Pyrrolo-dC causes 0°C Tm shift; 5-methyl-dC causes +0.5°C per insertion |
| Conditions | Fully substituted oligonucleotide duplex under standard hybridization conditions |
Why This Matters
Preserving native duplex stability is critical for structural studies where thermodynamic perturbations may alter folding or protein binding behavior.
- [1] Glen Research. Glen Report 16.11: Pyrrolo-C - A Fluorescent Nucleoside Base Analogue That Codes Efficiently as C. View Source
- [2] Microsynth. Nucleobase Modifications (for DNA): 5-Methyl-2'-deoxycytidine. View Source
